molecular formula C15H21N3O2 B4978916 N'-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide

N'-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide

Cat. No.: B4978916
M. Wt: 275.35 g/mol
InChI Key: PYPMAEHQNCJZDL-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a cycloheptyl group and a pyridin-2-ylmethyl group attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of cycloheptylamine with pyridin-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N’-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxamides with oxidized functional groups.

    Reduction: Formation of reduced oxamides with hydrogenated functional groups.

    Substitution: Formation of substituted oxamides with new functional groups replacing the pyridin-2-ylmethyl group.

Scientific Research Applications

N’-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N’-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide can be compared with other similar compounds, such as:

    N-(pyridin-2-ylmethyl)oxamide: Lacks the cycloheptyl group, which may result in different chemical and biological properties.

    N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide: Contains a pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl, leading to variations in reactivity and activity.

    N’-cycloheptyl-N-(pyridin-4-ylmethyl)oxamide: Features a pyridin-4-ylmethyl group, which can influence the compound’s binding affinity and selectivity.

The uniqueness of N’-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-14(17-11-13-9-5-6-10-16-13)15(20)18-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMAEHQNCJZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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